Strict α-L-Rhamnosidase Specificity Among pNP-Glycosides
When the purified recombinant α-L-rhamnosidase DtRha was screened against a panel of 20 structurally diverse p-nitrophenyl monosaccharides, only 4-nitrophenyl α-L-rhamnopyranoside showed detectable hydrolysis. All other pNP-sugars, including pNP-α-L-mannopyranoside and pNP-α-L-fucopyranoside, produced no measurable activity, confirming absolute specificity for the rhamnose configuration [1]. This eliminates any risk of cross-reactivity when measuring rhamnosidase activity in complex biological matrices.
| Evidence Dimension | Substrate recognition by α-L-rhamnosidase DtRha |
|---|---|
| Target Compound Data | 4-Nitrophenylrhamnoside: active substrate (Km 54 ± 0.03 µM, kcat 0.17 ± 0.01 s⁻¹) |
| Comparator Or Baseline | 19 other pNP-glycosides (including pNP-α-L-mannopyranoside, pNP-α-L-fucopyranoside, pNP-β-D-glucopyranoside): no detectable activity |
| Quantified Difference | 1 active substrate out of 20 tested; 19 comparators showed zero turnover |
| Conditions | Recombinant DtRha enzyme, pH 5.0, 37 °C, detection at 405 nm |
Why This Matters
Absolute specificity eliminates the need for secondary assays or chromatographic separation to distinguish rhamnosidase activity from other glycosidases, simplifying assay design and data interpretation.
- [1] Guillotin L, Kim H, Traore Y, et al. Biochemical Characterization of the α-l-Rhamnosidase DtRha from Dictyoglomus thermophilum: Application to the Selective Derhamnosylation of Natural Flavonoids. ACS Omega. 2019;4(1):1076-1083. doi:10.1021/acsomega.8b03186 View Source
